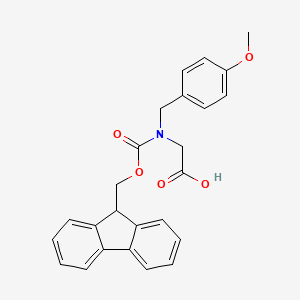N-Fmoc-4-methoxybenzyl-glycine
CAS No.:
Cat. No.: VC13748991
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H23NO5 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxyphenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C25H23NO5/c1-30-18-12-10-17(11-13-18)14-26(15-24(27)28)25(29)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
| Standard InChI Key | SMIXERDKXUAUAH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | COC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
N-Fmoc-4-methoxybenzyl-glycine belongs to the class of Fmoc-protected amino acids, characterized by the formula C₂₅H₂₃NO₅ and a molecular weight of 417.5 g/mol . The compound’s structure comprises:
-
Fmoc group: A photolabile protecting group that shields the α-amino group of glycine during synthesis. It is removed under mild basic conditions (e.g., piperidine), making it ideal for iterative SPPS .
-
4-Methoxybenzyl (Mob) group: Attached to the glycine’s side chain, this ether-derived group enhances solubility in organic solvents and prevents undesired side reactions, such as aggregation or oxidation .
-
Glycine backbone: The simplest amino acid, lacking chirality, which confers flexibility in peptide design and minimizes steric hindrance during coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₃NO₅ | |
| Molecular Weight | 417.5 g/mol | |
| CAS Number | 1464058-65-8 | |
| Solubility | DMF, DCM, THF | |
| Protection Stability | Base-labile (Fmoc), Acid-stable (Mob) |
Synthesis and Manufacturing
The synthesis of N-Fmoc-4-methoxybenzyl-glycine involves sequential protection of glycine’s functional groups:
-
Mob Protection: Glycine reacts with 4-methoxybenzyl chloride (Mob-Cl) in the presence of a base (e.g., triethylamine) to form N-(4-methoxybenzyl)glycine .
-
Fmoc Protection: The secondary amine is subsequently protected using Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) under mildly basic conditions .
Critical Reaction Conditions:
-
Temperature: Room temperature for Mob protection to avoid racemization .
-
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) .
-
Yield: Reported yields exceed 85% when using optimized coupling reagents like HOBt/TBTU .
Applications in Peptide Synthesis
Orthogonal Protection Strategy
The dual protection of N-Fmoc-4-methoxybenzyl-glycine enables its use in multi-step syntheses:
-
Fmoc Removal: Achieved with 20% piperidine in DMF, exposing the α-amino group for subsequent couplings .
-
Mob Retention: Stable under basic and nucleophilic conditions, allowing selective deprotection of other groups (e.g., tert-butyl esters) without affecting the Mob moiety .
Suppression of Aggregation
The Mob group’s bulkiness disrupts interchain hydrogen bonding, a common issue in sequences prone to β-sheet formation. This property is critical for synthesizing “difficult peptides” such as amyloid-β fragments .
Table 2: Comparative Performance in SPPS
| Protecting Group | Aggregation Resistance | Deprotection Conditions | Reference |
|---|---|---|---|
| Mob | High | TFA/Scavengers | |
| Trityl (Trt) | Moderate | Mild Acid (1% TFA) | |
| Acm | Low | Iodine Oxidation |
Stability and Deprotection
Acidolytic Cleavage
The Mob group is removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) . This contrasts with the Fmoc group, which requires basic conditions, ensuring compatibility in orthogonal strategies.
Side Reactions
Prolonged exposure to TFA may lead to methoxybenzyl carbocation formation, necessitating scavengers (e.g., water, thiols) to trap reactive intermediates .
Recent Advancements and Research
Peptide Library Construction
N-Fmoc-4-methoxybenzyl-glycine has been instrumental in generating diverse peptide libraries for drug discovery. Its compatibility with automated synthesizers allows high-throughput production of glycine-rich linkers and spacers .
Cyclopropane-Based Analogues
Recent studies utilize Mob-protected glycine derivatives to synthesize cyclopropane-containing peptides, enhancing metabolic stability and conformational rigidity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume